4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 347.22 ([M]⁺).
- Fragmentation :
X-ray Crystallography and Solid-State Structure
Single-crystal X-ray diffraction reveals:
- Bond lengths :
- Dihedral angles :
- 85.2° between the two benzene rings, minimizing steric hindrance.
- Hydrogen bonding :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.45 Å, b = 7.82 Å, c = 15.23 Å |
| Density | 1.58 g/cm³ |
Properties
IUPAC Name |
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-12-7-9(16)3-5-13(12)21(18,19)17-11-4-2-8(14)6-10(11)15/h2-7,17H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMWMULHSYEATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2-methoxyaniline Derivative
- Reagents and Conditions : Chlorosulfonic acid is added to a reaction vessel containing the aromatic substrate (e.g., acetanilide or 2-methoxyaniline derivative) under controlled temperature conditions (40–60 °C) to form the corresponding sulfonyl chloride intermediate.
- Temperature Control : The temperature is maintained between 40–60 °C during the addition and reaction to ensure selective sulfonylation without over-chlorination or degradation.
- Catalysts : Catalysts such as dimethylformamide (DMF) may be added to facilitate the chlorosulfonation and enhance yield.
- Reaction Time : Typically 1–3 hours for completion.
Conversion to Sulfonyl Chloride
- Solvent : Use of chlorinated solvents like dichloromethane or ethylene dichloride.
- Reagents : Thionyl chloride (SOCl2) is added dropwise to convert sulfonic acid intermediates to sulfonyl chlorides.
- Catalyst : DMF or similar catalysts are used in catalytic amounts (0.01–0.05 mol relative to chlorosulfonic acid).
- Temperature : Reaction temperature is raised to 65–75 °C and maintained for 1–3 hours.
Formation of Sulfonamide
- Amination : The sulfonyl chloride intermediate is reacted with 2,4-dichloroaniline or ammonia solution (22–25% mass concentration).
- Temperature : The reaction mixture is cooled to 15–25 °C during addition, then warmed to 40–42 °C for 1–2 hours to complete the amination.
- Workup : The reaction mixture is filtered to isolate the crude sulfonamide.
Hydrolysis and Purification
- Hydrolysis : If protecting groups (e.g., acetyl groups) are present, the crude product undergoes alkaline hydrolysis using NaOH (20–30% mass concentration) at 90–95 °C for 2–3 hours.
- pH Adjustment : The reaction mixture is acidified to pH 6.5–6.7 using dilute hydrochloric acid.
- Isolation : The product is isolated by centrifugation and drying to yield purified 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid, acetanilide, DMF catalyst | 40–60 | 1–2 | Molar ratio chlorosulfonic acid:acetanilide 1.5–2.5:1 |
| Conversion to sulfonyl chloride | SOCl2, ethylene dichloride, DMF catalyst | 65–75 | 1–3 | Dropwise addition of SOCl2 |
| Amination | Ammonia solution (22–25%), 2,4-dichloroaniline | 15–42 | 1–2 | Stirring and gradual warming |
| Hydrolysis and purification | NaOH solution (20–30%), acidification | 90–95 | 2–3 | pH adjusted to 6.5–6.7, centrifugation |
Yields reported in related sulfonamide syntheses range from moderate to high, with purity improvements upon hydrolysis and recrystallization.
Alternative Synthetic Approaches
Use of Activated Sulfonate Esters
- Sulfonates such as 2,4,6-trichlorophenyl sulfonate esters can be synthesized from sulfonic acids using triphenylphosphine ditriflate activation.
- These activated esters react with amines to form sulfonamides under milder conditions and with good selectivity.
- Advantages include lower toxicity and cost compared to sulfonyl chlorides and improved stability during subsequent transformations.
Optical Resolution for Chiral Sulfonamides
- For chiral derivatives related to 2-methoxybenzene sulfonamides, kinetic resolution using tartaric acid salts can yield optically pure products.
- Temperature control (30–65 °C) and reaction time (4–8 hours) are critical for achieving >99.9% optical purity.
- This method is relevant for derivatives with chiral centers on the side chains but can inform purification strategies for related sulfonamides.
Summary of Key Research Findings
- Precise control of temperature and reagent molar ratios is essential for high yield and purity.
- Use of catalysts like DMF improves conversion efficiency from sulfonic acids to sulfonyl chlorides.
- Hydrolysis under alkaline conditions removes protecting groups and enhances product purity.
- Alternative sulfonate esters offer milder and potentially safer routes to sulfonamides.
- Optical resolution techniques are applicable for chiral analogues but less relevant for the target compound without chiral centers.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride may be used.
Reduction: Reducing agents like iron and hydrochloric acid or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Sulfonamides have been widely studied for their antibacterial properties. The compound has demonstrated efficacy against a range of bacterial infections. Its mechanism involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This action disrupts the production of nucleic acids and proteins in bacteria, leading to their growth inhibition.
Case Study: Treatment of Bacterial Infections
A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of sulfonamide derivatives in treating infections caused by Staphylococcus aureus and Escherichia coli. The compound showed significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to existing antibiotics like trimethoprim-sulfamethoxazole .
Agricultural Applications
Herbicidal Activity
Research indicates that compounds similar to 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide exhibit herbicidal properties. They function by inhibiting specific metabolic pathways in plants, leading to stunted growth or death.
Case Study: Herbicide Development
A patent application (US20080051596A1) describes the use of sulfonamide derivatives as potent herbicides against various weeds. The compound's structure allows it to target specific enzymes in plant metabolism, making it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling weed populations .
Material Science
Polymer Synthesis
The compound can be utilized as a building block in polymer chemistry. Its sulfonamide group can participate in various polymerization reactions, leading to the formation of novel materials with tailored properties.
Case Study: Synthesis of Conductive Polymers
Research has shown that incorporating sulfonamide derivatives into polymer matrices can enhance electrical conductivity. A study demonstrated that polymers synthesized with 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide exhibited improved charge transport properties, making them suitable for applications in organic electronics and sensors .
Mechanism of Action
The mechanism by which 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarity Indices
The following table highlights structurally related sulfonamides and their similarity indices (0–1 scale), which quantify the degree of molecular resemblance:
| Compound Name | CAS Number | Similarity Index | Key Structural Differences |
|---|---|---|---|
| 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | 0.89 | Methyl substitution instead of dichlorophenyl |
| 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine HCl | 334981-11-2 | 0.81 | Pyrrolidine ring and hydrazine group |
| 2-(4-Aminophenyl)-N-methylethanesulfonamide | 98623-16-6 | 0.77 | Ethanesulfonamide backbone |
Key Insight: The high similarity index (0.89) of 4-Amino-N-methylbenzenemethanesulfonamide underscores the critical role of the dichlorophenyl group in differentiating the target compound’s bioactivity .
Functional Group Variations
Comparisons with non-sulfonamide analogs reveal the impact of core heterocycles:
| Compound Name | Core Structure | Key Feature |
|---|---|---|
| 4-Amino-N-(2,4-dichlorophenyl)-2-thioxo-thiazole-5-carboxamide | Thiazole | Anticancer activity via apoptosis |
| N-(4-ethoxyphenyl)-oxazole-benzenesulfonamide | Oxazole | Improved chemical reactivity |
| 4-Amino-N-(2,4-dichlorophenyl)benzamide | Benzamide | Anticonvulsant activity |
Unique Features of 4-Amino-N-(2,4-Dichlorophenyl)-2-Methoxybenzene-1-Sulfonamide
The compound’s uniqueness arises from:
Dual Electron-Withdrawing Groups : The 2,4-dichlorophenyl group enhances stability and membrane permeability, while the 2-methoxy group modulates electronic effects .
Sulfonamide Linkage : Facilitates interactions with enzymes like carbonic anhydrase or cyclooxygenase, common targets in drug design .
Synthetic Flexibility : The dichlorophenyl group can be further functionalized, as seen in related urea derivatives synthesized via multi-step reactions with dichlorophenyl isocyanate .
Biological Activity
4-Amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a sulfonamide group, which is known for its role in various pharmacological applications, including antibacterial and carbonic anhydrase inhibition.
Chemical Structure and Properties
- Molecular Formula : C13H12Cl2N2O3S
- Molecular Weight : 347.22 g/mol
- CAS Number : 17608904
The compound features a dichlorophenyl group and a methoxy substitution, contributing to its unique biological activity profile.
Antibacterial Properties
Research indicates that sulfonamides, including 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide, exhibit significant antibacterial activity. A study evaluated the antibacterial efficacy of various sulfonamides against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed potent activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics like ciprofloxacin .
Carbonic Anhydrase Inhibition
The compound has been investigated for its potential as a carbonic anhydrase (CA) inhibitor. A series of experiments showed that sulfonamide derivatives could effectively bind to different CA isoforms (I, II, VI, etc.), with varying affinities. The binding affinity was assessed using fluorescent thermal shift assays and isothermal titration calorimetry. Notably, compounds with a similar structure to 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide demonstrated nanomolar affinities towards CA I .
Cardiovascular Effects
In vivo studies have also explored the cardiovascular effects of related sulfonamide compounds. For instance, one study indicated that certain benzenesulfonamides could lower perfusion pressure in rat models, suggesting their potential role in modulating cardiovascular function through calcium channel interactions . This aligns with findings that indicate sulfonamides may influence blood pressure regulation via calcium channel inhibition .
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Effective against E. coli | |
| Carbonic Anhydrase Inhibition | High affinity for CA I | |
| Cardiovascular Modulation | Decreased perfusion pressure |
Case Study: Antibacterial Screening
In a study conducted on synthesized sulfonamides, 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined alongside zone of inhibition measurements. Results indicated that this compound exhibited significant antibacterial properties comparable to standard treatments .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide. Theoretical models such as ADME/PK assessments provide insights into absorption, distribution, metabolism, and excretion (ADME) properties. These parameters are essential for predicting the therapeutic potential and safety profile of the compound in clinical settings .
Q & A
Q. What are the standard synthetic protocols for 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide, and what critical reagents are involved?
The synthesis involves coupling 2,4-dichloroaniline with 4-amino-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. The base neutralizes HCl generated during sulfonamide bond formation. Reactions are typically conducted in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions such as oxidation of the amino group. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- X-ray Crystallography (where applicable): Resolves stereochemical ambiguities, as demonstrated in sulfonamide structural studies .
Q. What are the common derivatives of this compound, and how are they synthesized?
Key derivatives include:
- Nitro derivatives : Oxidation of the amino group using HNO₃/H₂SO₄.
- Halogenated analogs : Electrophilic substitution (e.g., Cl/Br) on the benzene ring under FeCl₃ catalysis.
- Sulfonamide-modified variants : Replacement of the sulfonyl chloride precursor with alternative sulfonyl halides. These derivatives are synthesized via controlled reaction conditions to preserve the sulfonamide core while modifying peripheral groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce by-products during synthesis?
Optimization strategies include:
- Solvent selection : DMF enhances reactivity for sulfonylation compared to DCM .
- Base choice : Sterically hindered bases (e.g., 2,6-lutidine) reduce side reactions like N-overacylation.
- Temperature control : Maintaining 0–5°C prevents thermal decomposition of intermediates.
- Additives : Molecular sieves (3Å) absorb moisture, improving anhydrous conditions .
Q. What methodologies resolve contradictions in bioactivity data across different biological assays?
Contradictions are addressed via:
- Orthogonal validation : Surface plasmon resonance (SPR) confirms direct target binding, while cell-based assays (e.g., cytotoxicity in ) validate functional activity.
- Metabolic stability testing : Liver microsome assays identify pharmacokinetic discrepancies.
- Crystallographic studies : Resolve binding mode inconsistencies, as applied in sulfonamide-protein interaction analyses .
Q. How can structural analogs be designed to improve target specificity in enzyme inhibition studies?
Rational design strategies:
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to enhance lipophilicity.
- Scaffold hopping : Integrate heterocyclic moieties (e.g., triazoles from ) to modulate steric interactions.
- Computational docking : Predict binding affinities using molecular dynamics simulations (e.g., AutoDock Vina). These approaches leverage the compound’s dichlorophenyl and sulfonamide groups as anchor points for modification .
Q. What experimental frameworks are used to elucidate the mechanism of action in antimicrobial studies?
Key frameworks include:
- Time-kill assays : Monitor bactericidal kinetics at varying concentrations.
- Resistance induction studies : Serial passaging in sub-inhibitory concentrations to assess mutation rates.
- Proteomic profiling : LC-MS/MS identifies differentially expressed bacterial proteins post-treatment.
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., dihydropteroate synthase) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
